molecular formula C12H15BrN2O B1280404 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde CAS No. 443777-03-5

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

Cat. No.: B1280404
CAS No.: 443777-03-5
M. Wt: 283.16 g/mol
InChI Key: SBYCBJFPQHUWDY-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of 283.16 g/mol . This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the bromination of 4-(4-methylpiperazin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the benzaldehyde ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at a controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is not fully elucidated. it is believed to interact with specific molecular targets through its aldehyde and bromine functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYCBJFPQHUWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462407
Record name 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443777-03-5
Record name 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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